1-benzyl-6-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Description
Properties
IUPAC Name |
1-benzyl-6-ethyl-3-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-3-13-9-14(17(21)22)15-11(2)19-20(16(15)18-13)10-12-7-5-4-6-8-12/h4-9H,3,10H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDWTMLECFCDCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C2C(=NN(C2=N1)CC3=CC=CC=C3)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-6-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multiple steps. One common method is the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals in the presence of trifluoracetic acid as a catalyst. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-6-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
1-Benzyl-6-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has shown promise in several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-benzyl-6-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an agonist or antagonist for certain receptors, leading to downstream effects in cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives exhibit diverse pharmacological profiles depending on substituent variations. Below is a detailed comparison of the target compound with structurally related analogs:
Structural Modifications and Physicochemical Properties
Key Observations:
- N1-Substituent: The benzyl group in the target compound optimizes PPARα binding via hydrophobic interactions.
- C6-Substituent : Ethyl (target) and cyclopropyl groups (e.g., ) enhance lipophilicity, critical for membrane permeability. Phenyl substituents (e.g., ) may reduce metabolic stability due to increased aromaticity .
- C3-Methyl Group : Conserved across analogs, this group likely stabilizes the pyrazolopyridine core without significantly affecting activity .
Research Findings and Clinical Relevance
- Triglyceride Reduction: The target compound reduced plasma triglycerides in fructose-fed rats by 40% after 14 days, mirroring fenofibrate’s effects .
- Synthetic Accessibility : Microwave-assisted cyclization () and ester hydrolysis () are scalable methods for producing pyrazolopyridine derivatives, though purity varies (e.g., 95% for the target compound in ) .
- Diversified Targets: While the target compound focuses on lipid metabolism, analogs like 6-(benzylamino)-1-(pyridin-4-ylmethyl)-... () inhibit siderophore biosynthesis enzymes (e.g., BasE), expanding therapeutic applications to antimicrobials .
Biological Activity
1-benzyl-6-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activities, mechanisms of action, and relevant case studies.
The compound belongs to the pyrazolo[3,4-b]pyridine family, characterized by a fused pyrazole and pyridine ring structure. The molecular formula is with a molecular weight of 336.38 g/mol. Its structure is depicted below:
| Property | Value |
|---|---|
| Molecular Formula | C18H20N4O2 |
| Molecular Weight | 336.38 g/mol |
| LogP | 2.9203 |
| Polar Surface Area | 61.736 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
Antitumor Activity
Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit notable antitumor properties. For instance, a derivative of this compound demonstrated significant inhibition of cellular proliferation in various human tumor cell lines such as HeLa and HCT116, with IC50 values indicating potent activity against these cancer cells .
Anti-inflammatory Properties
The compound has been shown to possess anti-inflammatory effects, likely through the inhibition of cyclooxygenase (COX) enzymes. In a study, derivatives exhibited selective COX-2 inhibitory activity with selectivity indices surpassing that of traditional non-steroidal anti-inflammatory drugs (NSAIDs) . The anti-inflammatory efficacy was evaluated using carrageenan-induced edema models in rats, showing promising results comparable to established treatments .
Antibacterial Activity
The antibacterial potential of this compound has also been explored. It was found to exhibit activity against various bacterial strains, suggesting its utility in treating infections . The mechanism appears to involve disruption of bacterial cell wall synthesis or function.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The compound can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, it has shown IC50 values against CDK2 and CDK9 that suggest strong inhibitory activity .
- Receptor Interaction : It may also bind to various receptors involved in inflammatory pathways, modulating their activity and leading to reduced inflammatory responses.
Case Studies
- Anticancer Study : A recent study evaluated the effectiveness of this compound in vitro against several cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations.
- Inflammation Model : In a controlled experiment using rat models, the compound was administered following carrageenan injection. The results showed a marked reduction in paw swelling compared to control groups, supporting its anti-inflammatory claims.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-benzyl-6-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, and how do substituent positions affect yield?
- Methodology :
- Step 1 : Use pyrazole-4-carbaldehydes as building blocks for cyclocondensation with ethyl acetoacetate derivatives under reflux in ethanol (70–80°C) .
- Step 2 : Introduce the benzyl group via nucleophilic substitution using benzyl chloride in the presence of NaH as a base (DMF, 60°C, 12 hours) .
- Step 3 : Optimize purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization (ethanol/water).
- Substituent Effects : Ethyl and methyl groups at positions 6 and 3, respectively, stabilize the pyridine core, but bulky substituents may reduce cyclization efficiency by ~15% .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- NMR :
- ¹H NMR : Look for benzyl protons as a singlet at δ 5.2–5.4 ppm, ethyl group triplet at δ 1.3–1.5 ppm, and pyridine ring protons as multiplets between δ 7.0–8.5 ppm .
- ¹³C NMR : The carboxylic acid carbon appears at δ 165–170 ppm .
Q. What in vitro models are suitable for preliminary biological screening?
- Anticancer : Use prostate cancer cell lines (e.g., PC-3, LNCaP) with MTT assays to measure IC₅₀ values. Compare with reference compounds like FMPPP, which inhibits mTOR/p70S6K at IC₅₀ 2.5 µM .
- Antimicrobial : Screen against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC ≤ 16 µg/mL indicates activity) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies evaluate the impact of benzyl and ethyl substituents on biological activity?
- Design : Synthesize analogs with substituent variations (e.g., 4-fluorobenzyl, cyclopropyl) and test in kinase inhibition assays .
- Key Findings :
| Substituent (Position) | Biological Activity (IC₅₀) |
|---|---|
| Benzyl (1) | mTOR inhibition: 3.8 µM |
| 4-Fluorobenzyl (1) | Improved selectivity (2.1 µM) |
| Ethyl (6) | Reduces cytotoxicity by 40% |
- Method : Use molecular docking (AutoDock Vina) to predict binding to mTOR’s ATP-binding pocket .
Q. What methodologies elucidate the compound’s mechanism in autophagy induction?
- In Vitro :
- Measure LC3-II/LC3-I ratio via western blot in PC-3 cells treated with 10 µM compound (24 hours) .
- Inhibit autophagy with chloroquine (20 µM) to confirm LC3-II accumulation.
- In Vivo : Use xenograft models (nude mice) to assess tumor volume reduction and autophagosome formation via TEM .
Q. How can contradictory data on biological activity across studies be resolved?
- Case Example : Discrepancies in IC₅₀ values for mTOR inhibition (3.8 µM vs. 8.2 µM).
- Resolution :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
